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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613 Get Quote

CAS Number: 20265-37-6

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitropyridine, a key

chemical intermediate for researchers, scientists, and professionals in drug development. It

covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its

role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data
3-Methoxy-2-nitropyridine is a yellow crystalline solid at room temperature.[1] It is

characterized by the presence of an electron-donating methoxy group and an electron-

withdrawing nitro group on the pyridine ring, which imparts a unique reactivity profile.[1]

Physical and Chemical Properties
The key physicochemical properties of 3-Methoxy-2-nitropyridine are summarized in the table

below. The melting point of 73-76 °C is the most frequently cited value.[2]
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Property Value Reference(s)

CAS Number 20265-37-6 [1][3]

Molecular Formula C₆H₆N₂O₃ [1][3]

Molecular Weight 154.12 g/mol [2]

Appearance Yellow crystalline powder/solid [1]

Melting Point 73 - 76 °C [2]

Boiling Point ~273 - 274 °C

Solubility
Sparingly soluble in water;

Soluble in ethanol, acetone.
[1]

Spectroscopic Data Interpretation
While a publicly available, fully assigned spectrum is not readily accessible, the expected

spectroscopic characteristics can be predicted based on its structure.

¹H NMR: The spectrum would show three signals in the aromatic region corresponding to the

pyridine ring protons and a singlet around 3.9-4.1 ppm for the methoxy group protons.

¹³C NMR: The spectrum would display six distinct signals: five for the aromatic carbons of the

pyridine ring and one for the methoxy carbon, typically in the 55-60 ppm range.

Infrared (IR) Spectroscopy: Key absorption bands would include asymmetric and symmetric

stretching of the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, C-O

stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, and C=N/C=C stretching

vibrations from the pyridine ring around 1600-1400 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 154.12.

Synthesis and Reactivity
3-Methoxy-2-nitropyridine is a synthetic compound not known to occur naturally.[1] Its

synthesis and subsequent reactions are crucial for creating more complex molecules.
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Synthesis of 3-Methoxy-2-nitropyridine
The most common method for synthesizing 3-Methoxy-2-nitropyridine is through the

electrophilic nitration of 3-methoxypyridine.[1]

Materials: 3-Methoxypyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).

Procedure:

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0

°C in an ice-salt bath.

3-Methoxypyridine is added dropwise to the cooled nitrating mixture, ensuring the

temperature is maintained between 0 °C and 10 °C to prevent over-nitration and

decomposition.[1]

After the addition is complete, the reaction mixture is stirred at this temperature for 1-2

hours.

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the

product.

The crude product is collected by filtration, washed with cold water until the washings are

neutral, and then dried.

Purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl

acetate to yield the final product.[1]
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Synthesis Workflow

3-Methoxypyridine

Reaction at 0-10 °C

Nitrating Mixture
(HNO₃ / H₂SO₄)

Ice Quench &
Precipitation

Filtration & Washing

Recrystallization

3-Methoxy-2-nitropyridine

Click to download full resolution via product page

Synthesis of 3-Methoxy-2-nitropyridine.

Key Reactions: Reduction of the Nitro Group
A primary use of 3-Methoxy-2-nitropyridine in synthesis is the reduction of its nitro group to

form 2-amino-3-methoxypyridine.[4] This amine is a versatile intermediate for constructing

more complex heterocyclic systems.

This method is effective for the chemoselective reduction of the nitro group.[4][5]
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Materials: 3-Methoxy-2-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated

hydrochloric acid, ethanol, saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate.

Procedure:

Dissolve 3-Methoxy-2-nitropyridine in ethanol in a round-bottom flask.

Add the solution to a flask containing concentrated hydrochloric acid, and cool the mixture

to 15 °C.[5]

Slowly add Tin(II) chloride dihydrate to the solution.[5]

Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction's

progress by Thin Layer Chromatography (TLC).[5]

Once the starting material is consumed, cool the reaction to room temperature and

carefully neutralize by slowly adding saturated aqueous NaHCO₃ until gas evolution

ceases and the pH is approximately 8.[4]

The resulting suspension containing tin salts is filtered through a pad of diatomaceous

earth (Celite®), and the filter cake is washed thoroughly with ethyl acetate.[4]

The filtrate is transferred to a separatory funnel, the organic layer is separated, and the

aqueous layer is extracted multiple times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-

methoxypyridine.
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Nitro Group Reduction Workflow
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Reduction of 3-Methoxy-2-nitropyridine.

Applications in Drug Discovery and Development
3-Methoxy-2-nitropyridine is a valuable building block in medicinal chemistry, primarily for the

synthesis of heterocyclic compounds with potential therapeutic applications.[1] Its derivatives

are particularly prominent in the development of kinase inhibitors for oncology.[1]

Intermediate for Kinase Inhibitors
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Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a

hallmark of many cancers. 3-Methoxy-2-nitropyridine serves as a precursor to scaffolds like

pyrido[2,3-d]pyrimidines, which are known to inhibit various protein kinases.[6][7]

One such target is the serine/threonine kinase Nek6 (NIMA-related kinase 6), which is involved

in mitotic progression and is overexpressed in several cancers.[6][8][9] Inhibitors of Nek6 are

being investigated as potential anti-cancer agents.[6] The 2-amino-3-methoxypyridine core,

derived from 3-Methoxy-2-nitropyridine, is a key component in the synthesis of these

inhibitors.

Illustrative Signaling Pathway: NEK6 in Mitosis
NEK6 plays a crucial role in the G2/M phase of the cell cycle, ensuring proper spindle formation

and chromosome segregation.[9] It is part of a signaling cascade where it is activated by

Nercc1 (also known as Nek9).[10] Once activated, Nek6 phosphorylates downstream targets,

such as the kinesin Eg5, which is essential for establishing a bipolar spindle.[8][10] Inhibition of

Nek6 disrupts this process, leading to mitotic arrest and apoptosis in cancer cells.[8]
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Role of NEK6 in mitosis and its inhibition.

Biological Activity of Derivatives
While 3-Methoxy-2-nitropyridine itself is not biologically active, its derivatives have shown

significant potency. For instance, various pyrido[2,3-d]pyrimidine derivatives have been

developed as potent inhibitors of tyrosine kinases like Bcr-Abl, with IC₅₀ values in the low

nanomolar range.[7][11] A specific pyrido[2,3-d]pyrimidine-based Nek6 inhibitor (compound 21

in a referenced study) demonstrated an IC₅₀ of 2.6 µM.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1296613?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296613?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9972360/
https://www.researchgate.net/publication/12453111_The_pyrido23-dpyrimidine_derivative_PD180970_inhibits_p210Bcr-Abl_tyrosine_kinase_and_induces_apoptosis_of_K562_leukemic_cells
https://iris.uniroma1.it/retrieve/066042a4-5fb7-4e07-97a8-04c03923dd20/Zardi_Design_2025.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative Class Target Kinase Reported IC₅₀ Reference(s)

Pyrido[2,3-

d]pyrimidine
Bcr-Abl 2.5 nM - 170 nM [7][11]

Pyrido[2,3-

d]pyrimidine
CDK6 115.38 nM [7]

Pyrido[2,3-

d]pyrimidine
NEK6 2.6 µM [6]

Safety and Handling
3-Methoxy-2-nitropyridine is classified as an irritant. Appropriate safety precautions must be

observed during its handling and storage.

Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Use only in a well-ventilated area and avoid breathing dust.[3]

Wear protective gloves, protective clothing, and eye/face protection.[3]

In case of contact with skin, wash with plenty of water. If irritation occurs, seek medical

advice.[3]

In case of contact with eyes, rinse cautiously with water for several minutes. If irritation

persists, seek medical advice.[3]

Storage:

Store in a well-ventilated place. Keep the container tightly closed.[3]
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Store at ambient temperatures.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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